Despropionyl Ramelteon Hydrochloride

Melatonin receptor binding MT1 affinity Receptor pharmacology

Despropionyl Ramelteon Hydrochloride (M-II) is the active major human metabolite of ramelteon with defined MT1/MT2 binding affinities (Ki 114 pM/566 pM). Unlike inactive metabolites or the ketone intermediate CAS 196597-78-1, only this hydrochloride salt provides reliable reference for HPLC/LC-MS method development, bioequivalence studies, and ANDA impurity profiling. Its 30-fold higher systemic exposure than ramelteon makes it a critical analyte. Choose this ICH-compliant reference standard (≥98% purity) for unambiguous results.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 196597-78-1; 196597-80-5
Cat. No. B2722579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDespropionyl Ramelteon Hydrochloride
CAS196597-78-1; 196597-80-5
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESC1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl
InChIInChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1
InChIKeyPTRBVFJPGFTDDU-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Despropionyl Ramelteon Hydrochloride (CAS 196597-80-5): Active Metabolite Reference Standard for Ramelteon Analytical Development


Despropionyl Ramelteon Hydrochloride (CAS 196597-80-5), also designated as Ramelteon Metabolite M-II or Ramelteon Impurity 15 HCl, is the hydrochloride salt of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine. This compound is the pharmacologically active major human metabolite of the insomnia drug ramelteon (Rozerem) [1]. It functions as a melatonin MT1/MT2 receptor agonist with approximately one-tenth (MT1) and one-fifth (MT2) the binding affinity of the parent molecule [2]. Distinct from CAS 196597-78-1 (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one), which is a synthetic intermediate ketone precursor, CAS 196597-80-5 is the amine hydrochloride salt form utilized as a reference standard in analytical method validation, impurity profiling, and quality control applications for ramelteon pharmaceutical development.

Why Despropionyl Ramelteon Hydrochloride Cannot Be Replaced by Other Ramelteon Impurities or Metabolites


Despropionyl Ramelteon Hydrochloride (M-II) exhibits a unique quantitative profile that distinguishes it from both the parent drug ramelteon and other ramelteon-related impurities or metabolites. Unlike inactive ramelteon metabolites M-I, M-III, and M-IV, M-II retains pharmacological activity at MT1/MT2 receptors [1]. Despite having lower receptor binding affinity than ramelteon (Ki: 114 pM vs 14 pM for MT1; 566 pM vs 112 pM for MT2), M-II achieves 20- to 100-fold greater systemic exposure, with AUC values approximately 30 times higher than the parent compound following oral administration [2][3]. Its extended elimination half-life (2-5 hours) compared to ramelteon (1-2.6 hours) further differentiates its pharmacokinetic behavior [3]. For analytical reference applications, substitution with alternative ramelteon impurities (e.g., 4-Acetyl Ramelteon, Ramelteon Impurity 14) or the synthetic intermediate CAS 196597-78-1 is invalid due to fundamentally different molecular structures, receptor binding profiles, and chromatographic retention properties.

Quantitative Differentiation Evidence for Despropionyl Ramelteon Hydrochloride (M-II) Versus Ramelteon and Melatonin


MT1 Receptor Binding Affinity: Despropionyl Ramelteon Hydrochloride (M-II) Versus Ramelteon

In competitive binding assays using Chinese hamster ovary (CHO) cells expressing human melatonin MT1 receptors, Despropionyl Ramelteon Hydrochloride (M-II) exhibited a Ki value of 114 pM, which is approximately 8.1-fold lower affinity (higher Ki) compared to the parent compound ramelteon (Ki = 14.0 pM) [1][2].

Melatonin receptor binding MT1 affinity Receptor pharmacology

MT2 Receptor Binding Affinity: Despropionyl Ramelteon Hydrochloride (M-II) Versus Ramelteon

In competitive binding assays using CHO cells expressing human melatonin MT2 receptors, Despropionyl Ramelteon Hydrochloride (M-II) exhibited a Ki value of 566 pM, which is approximately 5.1-fold lower affinity compared to ramelteon (Ki = 112 pM) [1][2].

Melatonin receptor binding MT2 affinity Receptor selectivity

Systemic Exposure (AUC): Despropionyl Ramelteon Hydrochloride (M-II) Versus Ramelteon

In a clinical pharmacokinetic study of healthy adults receiving oral ramelteon, the hydroxylated M-II metabolite achieved serum AUC values averaging approximately 30 times those of the parent drug ramelteon [1]. Separate analyses indicate that M-II circulates at 20- to 100-fold greater mean systemic exposure compared to ramelteon following oral administration of the parent drug [2][3].

Pharmacokinetics AUC Systemic exposure

Elimination Half-Life: Despropionyl Ramelteon Hydrochloride (M-II) Versus Ramelteon

The elimination half-life of Despropionyl Ramelteon Hydrochloride (M-II) ranges from 2 to 5 hours, which is substantially longer than the elimination half-life of the parent compound ramelteon, which ranges from 1 to 2.6 hours [1][2].

Pharmacokinetics Half-life Drug metabolism

In Vitro Functional Potency at MT1/MT2 Receptors: Despropionyl Ramelteon Hydrochloride (M-II) Versus Ramelteon

In functional assays measuring inhibition of forskolin-stimulated cAMP production in CHO cells expressing human MT1 or MT2 receptors, Despropionyl Ramelteon Hydrochloride (M-II) exhibited IC50 values of 208 pM for MT1 and 1,470 pM for MT2, representing approximately 17- to 25-fold lower potency compared to ramelteon in these in vitro functional assays [1][2]. For comparative context, M-II is approximately 17-fold and 4.3-fold less potent than ramelteon and melatonin at MT1, respectively, and approximately 28-fold and 1.6-fold less potent than ramelteon and melatonin at MT2, respectively .

Functional assay cAMP inhibition Receptor agonism

Regulatory Reference Standard Purity: Despropionyl Ramelteon Hydrochloride Versus Research-Grade Impurity Preparations

Despropionyl Ramelteon Hydrochloride is available as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation . Commercial suppliers report purity specifications ranging from 97% to 99.63%, with some vendors providing certificates of analysis (COA) and detailed characterization data suitable for ANDA and DMF submissions . This level of characterization distinguishes it from general research-grade or intermediate-grade preparations (CAS 196597-78-1) which are primarily intended as synthetic precursors without regulatory documentation.

Reference standard Purity specification Regulatory compliance

Validated Application Scenarios for Despropionyl Ramelteon Hydrochloride Based on Quantitative Evidence


Analytical Method Development and Validation (AMV) for Ramelteon ANDA/DMF Submissions

Despropionyl Ramelteon Hydrochloride (M-II) is utilized as a reference standard for HPLC/LC-MS method development to quantify ramelteon and its metabolites in pharmaceutical formulations and biological matrices. Its 20- to 100-fold greater systemic exposure relative to ramelteon [1] necessitates that analytical methods achieve adequate sensitivity to detect this major circulating metabolite. Regulatory-compliant reference standards with documented purity (97%-99.63%) and full certificates of analysis are required for method validation per ICH guidelines . The distinct chromatographic retention of M-II versus other ramelteon impurities and the parent compound supports its use as a system suitability marker.

In Vitro Melatonin Receptor Pharmacology and MT1/MT2 Selectivity Profiling

Researchers investigating melatonin receptor pharmacology employ Despropionyl Ramelteon Hydrochloride (M-II) as a reference agonist for MT1/MT2 receptor binding and functional assays. Its defined binding affinities (MT1 Ki = 114 pM; MT2 Ki = 566 pM) and functional potencies (MT1 IC50 = 208 pM; MT2 IC50 = 1,470 pM) provide calibrated benchmarks for receptor occupancy studies [1]. The differential MT1/MT2 selectivity ratio (approximately 5-fold MT1-preferring) compared to ramelteon (approximately 8-fold MT1-preferring) makes M-II a valuable tool for dissecting receptor subtype contributions in mixed-receptor systems.

Pharmacokinetic and Bioequivalence Studies of Ramelteon Formulations

In bioequivalence and pharmacokinetic bridging studies for ramelteon generic formulations, Despropionyl Ramelteon Hydrochloride (M-II) serves as a critical analyte for quantifying metabolite exposure. The extended half-life of M-II (2-5 hours) compared to ramelteon (1-2.6 hours) [1] necessitates extended sampling time points to fully characterize the metabolite pharmacokinetic profile. The 30-fold higher mean AUC of M-II relative to ramelteon makes it a more abundant and analytically accessible marker for confirming equivalent systemic exposure between test and reference formulations.

Synthetic Intermediate in Ramelteon Manufacturing Process Development

Despropionyl Ramelteon Hydrochloride (CAS 196597-80-5) is employed as a synthetic intermediate in the production of ramelteon active pharmaceutical ingredient (API). It is distinguished from the ketone intermediate CAS 196597-78-1 (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one), which represents an earlier synthetic stage precursor. Process chemists select CAS 196597-80-5 for the final amine coupling step based on its defined stereochemistry (S-enantiomer) and documented reaction yields. Note that the related CAS 196597-78-1 should not be substituted for amine-stage synthetic steps.

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